ZB716, also known as fulvestrant-3-boronic acid, is a synthetic compound classified as a selective estrogen receptor degrader. It is designed to improve upon the pharmacological properties of fulvestrant, particularly in terms of oral bioavailability and efficacy against estrogen receptor-positive breast cancer. The modification involves replacing the 3-hydroxyl group of fulvestrant with a boronic acid moiety, enhancing its stability and reducing first-pass metabolism, which is a significant barrier for many therapeutic agents.
ZB716 is classified as a steroidal antiestrogen and is under development for treating estrogen receptor-positive breast cancer, especially in cases that are resistant to conventional therapies. Its structure is closely related to fulvestrant, which is already used clinically, but ZB716 offers improved pharmacokinetic properties due to its unique chemical modifications. The compound has been studied extensively in preclinical models to evaluate its effectiveness and safety profile .
The synthesis of ZB716 involves several key steps:
ZB716 features a steroidal backbone similar to that of fulvestrant, with a boronic acid group substituting the 3-hydroxyl group. This structural change enhances its binding affinity for estrogen receptors while providing better oral bioavailability. The compound has been shown to maintain competitive binding to the estrogen receptor alpha with an IC50 value around 4.1 nM, comparable to that of fulvestrant .
ZB716 undergoes various metabolic transformations primarily via cytochrome P450 enzymes. Key reactions include:
These metabolic pathways are crucial for understanding the pharmacokinetics and potential side effects associated with ZB716.
ZB716 functions by binding competitively to estrogen receptors, leading to the degradation of these receptors rather than merely blocking their activity. This mechanism results in decreased cellular proliferation in estrogen-dependent breast cancer cells. The binding induces conformational changes in the receptor that promote its degradation via proteasomal pathways, effectively reducing estrogen-mediated signaling .
In preclinical studies, ZB716 demonstrated significant anti-proliferative effects on MCF-7 breast cancer cells with an IC50 value measured at approximately 3.2 nM, indicating its potency compared to fulvestrant .
Pharmacokinetic studies indicate that ZB716 has high plasma protein binding rates and low intestinal permeability, which may affect its absorption profile in clinical scenarios .
ZB716 is primarily being investigated for its potential use in treating estrogen receptor-positive breast cancer. Its design aims to provide a more effective oral treatment option compared to existing therapies like fulvestrant. Given its enhanced bioavailability and efficacy against resistant cancer cell lines, ZB716 represents a promising advancement in endocrine therapy for breast cancer patients .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3